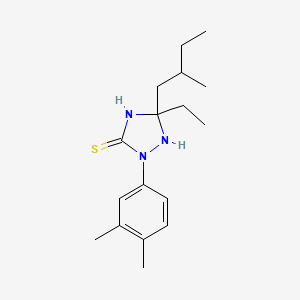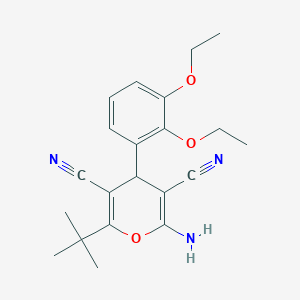![molecular formula C26H23FN2O5 B15149925 2-(4-Fluorophenyl)-2-oxoethyl 4-({3-[(2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B15149925.png)
2-(4-Fluorophenyl)-2-oxoethyl 4-({3-[(2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group, an oxoethyl group, and a propanoate ester, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then reacted with 3-aminobenzoic acid and 2-methylphenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
4-Fluorophenylboronic acid: Similar to 2-fluorophenylboronic acid but with different substitution patterns.
2-Fluoro-4-methylphenol:
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C26H23FN2O5 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 4-[3-[(2-methylphenyl)carbamoyl]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C26H23FN2O5/c1-17-5-2-3-8-22(17)29-26(33)19-6-4-7-21(15-19)28-24(31)13-14-25(32)34-16-23(30)18-9-11-20(27)12-10-18/h2-12,15H,13-14,16H2,1H3,(H,28,31)(H,29,33) |
Clave InChI |
WEHQHHDIJXNRKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15149879.png)
![4-[(E)-(3-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B15149885.png)
![3-methyl-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15149886.png)
![1-benzyl-N'-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B15149889.png)
![N-(2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B15149892.png)
![N'-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B15149894.png)
![4-Chloro-3-({[(4-chloro-3-methylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B15149898.png)
![6-Amino-4-{2-[(2,6-dichlorobenzyl)oxy]-5-nitrophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15149909.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide](/img/structure/B15149911.png)
![1-{2-amino-4-[2,4-bis(trifluoromethyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutyl}-5,5-difluoropiperidin-2-one](/img/structure/B15149922.png)
![2,4-dichlorophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15149928.png)
![3,3-dimethyl-2-oxobutyl 2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15149934.png)
